L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine
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Overview
Description
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine is a peptide composed of seven amino acids: valine, serine, tryptophan, phenylalanine (twice), and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) on the amino acid is removed using a base like piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of peptide-based drugs and other biotechnological applications.
Mechanism of Action
The mechanism of action of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary widely depending on the peptide’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can lead to specific interactions with biological targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
824959-35-5 |
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Molecular Formula |
C46H53N7O9 |
Molecular Weight |
848.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C46H53N7O9/c1-27(2)40(47)45(60)53-39(26-54)44(59)51-37(24-31-25-48-34-16-10-9-15-33(31)34)43(58)50-35(21-28-11-5-3-6-12-28)41(56)49-36(22-29-13-7-4-8-14-29)42(57)52-38(46(61)62)23-30-17-19-32(55)20-18-30/h3-20,25,27,35-40,48,54-55H,21-24,26,47H2,1-2H3,(H,49,56)(H,50,58)(H,51,59)(H,52,57)(H,53,60)(H,61,62)/t35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
FCPMNCYYWXDVQP-UNHORJANSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Origin of Product |
United States |
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